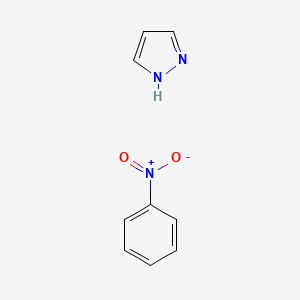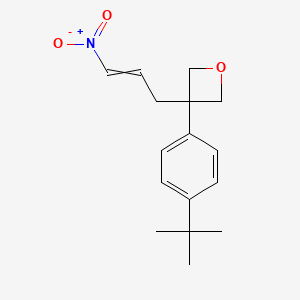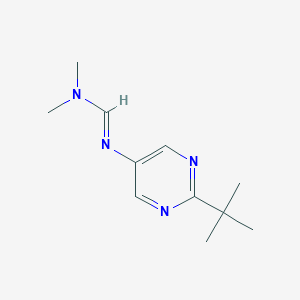![molecular formula C14H14N2O2 B14189659 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid CAS No. 860495-77-8](/img/structure/B14189659.png)
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group, a pyridin-2-yl group, and an amino group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, around 150°C, for about an hour. The reaction mixture is then treated with water and a decolorizer, followed by pH adjustment and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, the compound can induce apoptosis, or programmed cell death, in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-[(4-pyridin-3-yl-pyrimidin-2-yl)amino]benzoic acid: This compound shares structural similarities and is used in similar applications, including medicinal chemistry.
4-{[Ethyl(pyridin-2-ylmethyl)amino]methyl}benzoic acid: Another related compound with similar biological activities.
Uniqueness
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and induce apoptosis makes it a valuable compound in medicinal research and drug development.
Eigenschaften
CAS-Nummer |
860495-77-8 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-[[methyl(pyridin-2-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-16(13-4-2-3-9-15-13)10-11-5-7-12(8-6-11)14(17)18/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
HOQPHQOPKVFANE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)


![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
